An In-depth Technical Guide to 3-(4-Bromophenoxy)azetidine
An In-depth Technical Guide to 3-(4-Bromophenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-(4-Bromophenoxy)azetidine, a valuable building block in contemporary medicinal chemistry. Its unique structural features, combining the strained azetidine ring with a brominated phenoxy moiety, make it a compound of significant interest for the development of novel therapeutics. This document will delve into its chemical and physical properties, provide a detailed synthesis protocol, discuss its reactivity and potential applications, and outline essential safety information.
Core Compound Identity and Properties
CAS Number: 954224-25-0[1]
3-(4-Bromophenoxy)azetidine is a substituted heterocyclic compound featuring a four-membered azetidine ring linked via an ether bond to a 4-bromophenyl group. The presence of the strained azetidine ring imparts conformational rigidity and a three-dimensional character to molecules, which can be advantageous for achieving specific binding interactions with biological targets.[2][3] The bromo-functionalized aromatic ring offers a versatile handle for further chemical modifications through various cross-coupling reactions.
Chemical Structure
Caption: Chemical structure of 3-(4-Bromophenoxy)azetidine.
Physicochemical Properties
A comprehensive table of the known and predicted physicochemical properties of 3-(4-Bromophenoxy)azetidine is provided below. It is important to note that while some properties are experimentally determined, others are calculated based on computational models and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 954224-25-0 | [1] |
| Molecular Formula | C₉H₁₀BrNO | [1] |
| Molecular Weight | 228.09 g/mol | [1] |
| Appearance | Likely a solid or oil at room temperature. | Inferred |
| Melting Point | Not available. | |
| Boiling Point | Not available. | |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, chloroform, and methanol. | Inferred |
| Predicted XlogP | 2.0 | PubChemLite |
| Monoisotopic Mass | 226.99458 Da | PubChemLite |
Synthesis Protocol
The synthesis of 3-(4-Bromophenoxy)azetidine can be achieved through several synthetic routes common for the preparation of 3-substituted azetidines. A general and reliable method involves the nucleophilic substitution of a suitable leaving group on the 3-position of an N-protected azetidine with 4-bromophenol. The following protocol is a representative example based on established methodologies for azetidine synthesis.[4][5]
Reaction Scheme
Caption: General synthesis scheme for 3-(4-Bromophenoxy)azetidine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate (N-Boc protected intermediate)
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Materials:
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N-Boc-3-hydroxyazetidine
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4-Bromophenol
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Triphenylphosphine (PPh₃)
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Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
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Anhydrous Tetrahydrofuran (THF)
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-
Procedure: a. To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq). b. Cool the reaction mixture to 0 °C in an ice bath. c. Slowly add DIAD or DEAD (1.2 eq) dropwise to the cooled solution. The reaction is often exothermic, and a color change may be observed. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate as a pure compound.
Step 2: Deprotection to yield 3-(4-Bromophenoxy)azetidine
-
Materials:
-
tert-butyl 3-(4-bromophenoxy)azetidine-1-carboxylate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane. b. Add trifluoroacetic acid (5-10 eq) to the solution at room temperature. c. Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC. d. Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. e. The residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like dichloromethane. f. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to give the final product, 3-(4-Bromophenoxy)azetidine. Further purification by chromatography or distillation may be necessary.
Reactivity and Potential Applications
The chemical reactivity of 3-(4-Bromophenoxy)azetidine is primarily centered around the nucleophilic nitrogen of the azetidine ring and the bromine atom on the phenyl ring.
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N-Functionalization: The secondary amine of the azetidine ring can readily undergo a variety of reactions, including alkylation, acylation, and reductive amination, allowing for the introduction of diverse substituents. This is a key feature for library synthesis in drug discovery programs.
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Cross-Coupling Reactions: The aryl bromide provides a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. This enables the facile introduction of a wide range of functional groups at the 4-position of the phenoxy ring, further expanding the chemical space accessible from this building block.
The unique combination of a conformationally constrained azetidine ring and a functionalizable aromatic moiety makes 3-(4-Bromophenoxy)azetidine a highly attractive scaffold in medicinal chemistry. Azetidine-containing compounds have shown a broad spectrum of biological activities, and their incorporation into drug candidates can lead to improved physicochemical properties, such as solubility and metabolic stability.[2][3]
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, typically in the range of 3.5-4.5 ppm for the CH₂ groups adjacent to the nitrogen and a multiplet for the CH proton at the 3-position. The aromatic protons of the 4-bromophenyl group will appear as two doublets in the aromatic region (around 6.8-7.5 ppm) due to the para-substitution pattern. The N-H proton of the azetidine will likely appear as a broad singlet.
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¹³C NMR: The carbon NMR spectrum will show signals for the two non-equivalent carbons of the azetidine ring, typically in the range of 50-70 ppm. The carbons of the 4-bromophenyl group will appear in the aromatic region (around 115-160 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (228.09 g/mol ). A characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for M and M+2 peaks) will be observed. The protonated molecule [M+H]⁺ would have an m/z of approximately 228.00186.[6]
Safety and Handling
As a bromo- and azetidine-containing compound, 3-(4-Bromophenoxy)azetidine should be handled with appropriate care in a laboratory setting.
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
3-(4-Bromophenoxy)azetidine is a versatile and valuable building block for the synthesis of novel chemical entities with potential therapeutic applications. Its unique structural features offer a blend of conformational rigidity and functional group handles for further chemical exploration. The synthesis protocol outlined in this guide provides a reliable method for its preparation, and the information on its reactivity and safety will be beneficial for researchers and scientists working in the field of drug discovery and development.
References
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), 2100109. [Link]
-
Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Wang, X. R., & Zhang, Y. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry, 90(6), 4421-4434. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
PubChemLite. 3-(4-bromophenoxy)azetidine. [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. PubChemLite - 3-(4-bromophenoxy)-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid (C15H18BrNO5) [pubchemlite.lcsb.uni.lu]
